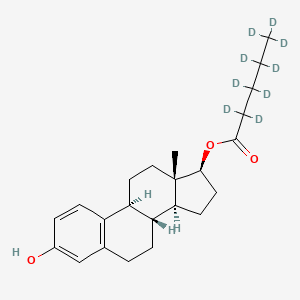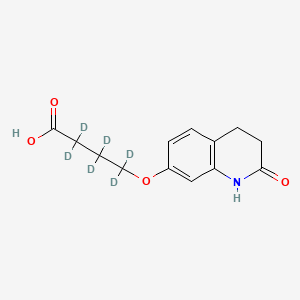
Aripiprazole metabolite-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aripiprazole metabolite-d6 is a deuterium-labeled version of the active metabolite of aripiprazole, an atypical antipsychotic drug. This compound is primarily used in pharmacokinetic studies to understand the metabolism and elimination of aripiprazole in the human body. The deuterium labeling helps in distinguishing the metabolite from the parent drug and other metabolites during analytical procedures .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of aripiprazole metabolite-d6 involves the incorporation of deuterium atoms into the molecular structure of the active metabolite of aripiprazole. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced analytical techniques to ensure the consistency and purity of the final product. The production is carried out in compliance with regulatory standards to ensure safety and efficacy .
化学反应分析
Types of Reactions: Aripiprazole metabolite-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce deuterated analogs of the parent compound .
科学研究应用
Aripiprazole metabolite-d6 has several scientific research applications, including:
Pharmacokinetic Studies: Used to study the metabolism and elimination of aripiprazole in the human body.
Drug Interaction Studies: Helps in understanding the interactions between aripiprazole and other drugs.
Analytical Chemistry: Used as an internal standard in mass spectrometry and other analytical techniques.
Biomedical Research: Investigates the effects of aripiprazole and its metabolites on various biological systems .
作用机制
The mechanism of action of aripiprazole metabolite-d6 is similar to that of aripiprazole. It acts as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors. This unique receptor profile helps in stabilizing dopamine and serotonin levels in the brain, which is crucial for its antipsychotic effects. The deuterium labeling does not significantly alter the pharmacological activity of the compound but aids in its identification and quantification in biological samples .
相似化合物的比较
Dehydro-aripiprazole: The primary active metabolite of aripiprazole.
Brexpiprazole: Another atypical antipsychotic with a similar mechanism of action.
Cariprazine: An antipsychotic with partial agonist activity at dopamine D2 and D3 receptors.
Uniqueness: Aripiprazole metabolite-d6 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and analytical studies. The deuterium atoms help in differentiating the compound from other metabolites and the parent drug, making it a valuable tool in research .
属性
分子式 |
C13H15NO4 |
|---|---|
分子量 |
255.30 g/mol |
IUPAC 名称 |
2,2,3,3,4,4-hexadeuterio-4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butanoic acid |
InChI |
InChI=1S/C13H15NO4/c15-12-6-4-9-3-5-10(8-11(9)14-12)18-7-1-2-13(16)17/h3,5,8H,1-2,4,6-7H2,(H,14,15)(H,16,17)/i1D2,2D2,7D2 |
InChI 键 |
JLLAHJYNQOJXOM-OIHJGMMVSA-N |
手性 SMILES |
[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])OC1=CC2=C(CCC(=O)N2)C=C1 |
规范 SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


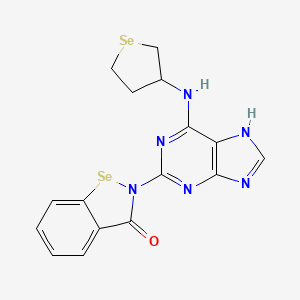
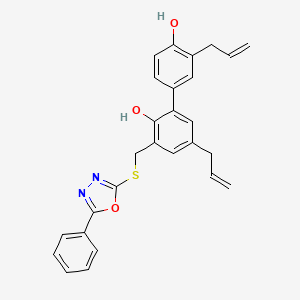
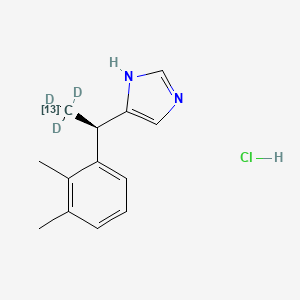
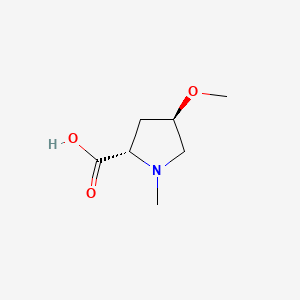
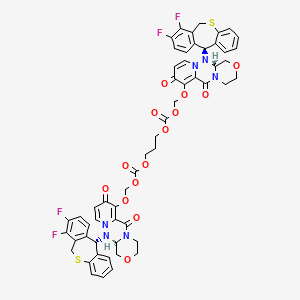
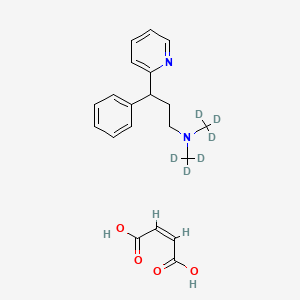
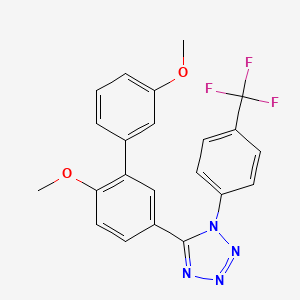
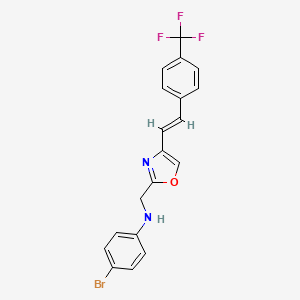
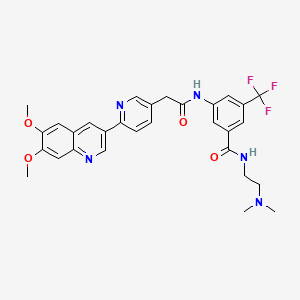
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12410030.png)
![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-1H-purin-6-one](/img/structure/B12410036.png)
![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12410037.png)
